2,6-Dichloro-5-methylnicotinonitrile
Description
Contextual Significance of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis
Halogenated pyridine derivatives are of paramount importance in the field of organic synthesis. The pyridine ring is a common motif in many pharmaceuticals and agrochemicals, and the presence of halogen atoms provides a handle for further chemical transformations. nih.gov These transformations often involve nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of a diverse range of functional groups. The position and nature of the halogen atom significantly influence the reactivity of the pyridine ring, enabling chemists to selectively modify the molecule at desired positions.
The introduction of chlorine atoms, in particular, can enhance the biological activity of a molecule by increasing its lipophilicity, which can improve its ability to cross cell membranes. Furthermore, the carbon-chlorine bond can participate in various pharmacologically relevant interactions.
Overview of the 2,6-Dichloropyridine-3-carbonitrile Scaffold
The 2,6-Dichloropyridine-3-carbonitrile scaffold, which forms the core of 2,6-Dichloro-5-methylnicotinonitrile, is a key building block in medicinal chemistry. The two chlorine atoms at the 2 and 6 positions activate the pyridine ring for nucleophilic substitution, while the cyano group at the 3-position can be converted into a variety of other functional groups, such as amides, carboxylic acids, or amines.
This scaffold is a precursor to a range of substituted pyridines that have shown potential in the development of new therapeutic agents. For instance, derivatives of 2,6-dichloronicotinic acid, which can be synthesized from the corresponding nicotinonitrile, have been explored for the synthesis of thiopeptide cores with potential antibiotic activity. researchgate.net
| Property | Value |
| IUPAC Name | 2,6-dichloro-5-methylpyridine-3-carbonitrile |
| CAS Number | 2230688-33-0 |
| Molecular Formula | C₇H₄Cl₂N₂ |
| Molecular Weight | 187.03 g/mol |
| Canonical SMILES | CC1=CC(=C(N=C1Cl)Cl)C#N |
Historical Development and Current Research Trends Pertaining to Dichloronicotinonitriles
The synthesis of nicotinonitrile derivatives has been a subject of interest for many years, with early methods often relying on the dehydration of nicotinamides. orgsyn.org The development of methods for the direct halogenation of the pyridine ring expanded the synthetic toolbox, allowing for the preparation of compounds like 2,6-dichloronicotinonitrile.
Historically, the synthesis of dichloronicotinonitriles often involved harsh conditions and the use of aggressive chlorinating agents. However, recent research has focused on the development of milder and more selective synthetic methods. For example, the use of phosphorus oxychloride in the presence of a catalyst has been shown to be an effective method for the conversion of hydroxypyridines to their chlorinated counterparts. google.com
Current research trends in the field of dichloronicotinonitriles are largely driven by their potential applications in drug discovery. Researchers are exploring the synthesis of libraries of substituted dichloronicotinonitrile derivatives to screen for biological activity against a variety of targets. ekb.eg There is a particular interest in their use as scaffolds for the development of kinase inhibitors, which are a major class of anticancer drugs. The ability to selectively functionalize the dichloronicotinonitrile core at multiple positions makes it an attractive starting point for the generation of diverse molecular architectures.
Furthermore, the reactivity of the chlorine atoms in dichloronicotinonitriles continues to be exploited in the development of novel synthetic methodologies. For instance, regioselective nucleophilic substitution reactions on related dichlorinated pyridine systems have been demonstrated, allowing for the controlled introduction of different substituents at the 2- and 6-positions. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C7H4Cl2N2 |
|---|---|
Molecular Weight |
187.02 g/mol |
IUPAC Name |
2,6-dichloro-5-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C7H4Cl2N2/c1-4-2-5(3-10)7(9)11-6(4)8/h2H,1H3 |
InChI Key |
RAKATMLJBCLIFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1Cl)Cl)C#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,6 Dichloro 5 Methylnicotinonitrile and Its Derivatives
De Novo Synthesis Pathways
De novo synthesis, the construction of the pyridine (B92270) ring from acyclic precursors, offers a powerful approach to creating highly substituted pyridines. illinois.edu This strategy allows for the precise installation of desired functional groups by selecting appropriate starting materials. illinois.educolab.ws
Multi-Step Preparative Routes from Primary Precursors
The construction of the 2,6-dichloro-5-methylnicotinonitrile ring system from basic, acyclic molecules is a complex process that typically involves the condensation of components that provide the necessary carbon and nitrogen atoms. While specific routes for this exact molecule are not extensively detailed, established methods for pyridine synthesis, such as the Hantzsch synthesis or variations thereof, provide a conceptual framework. illinois.edu
A plausible multi-step route could begin with the condensation of an enamine, an active methylene (B1212753) compound, and an aldehyde or similar electrophile to form a dihydropyridine (B1217469) intermediate. Subsequent oxidation would then yield the aromatic pyridine core. The precursors would be chosen to already contain or be easily converted to the required methyl and nitrile functionalities. The chloro groups are typically introduced in a later step via halogenation of a dihydroxypyridine intermediate.
For instance, a general approach to a related compound, methyl 2,6-dihydroxy-5-fluoronicotinate, involves the condensation of ethyl fluoroacetate (B1212596) and ethyl formate (B1220265) with methyl malonamate. google.comgoogle.com A similar strategy could be envisioned for the 5-methyl analog, followed by chlorination and conversion of the ester to a nitrile group.
Optimization of Reaction Conditions and Reagent Selection for High Yields and Purity
Achieving high yields and purity in multi-step syntheses is critically dependent on the optimization of reaction conditions. Key parameters that are often manipulated include temperature, solvent, catalyst, and reaction time.
For the chlorination step of dihydroxypyridine precursors, the choice of chlorinating agent is crucial. A combination of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is frequently used. google.comgoogle.com However, this can sometimes lead to overchlorination, producing trichlorinated byproducts. google.com The use of a lithium reagent, such as lithium chloride, in conjunction with phosphorus oxychloride has been shown to be an improved method for converting 2,6-dihydroxy-5-fluoronicotinates to the corresponding 2,6-dichloro derivatives, suggesting a potential optimization strategy for the 5-methyl analog. google.comgoogle.com
The following table summarizes the optimization of a related chlorination reaction.
| Entry | Chlorinating Agent | Additive | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | POCl₃ / PCl₅ | None | 150-160 | 24 | Lower, with byproducts |
| 2 | POCl₃ | Lithium Chloride | 152-158 | 25 | Improved |
| 3 | POCl₃ | Lithium Phosphate | 170 | 20 | Improved |
This table illustrates the effect of different reagents and conditions on the chlorination of a dihydroxynicotinic acid ester, a key transformation in the synthesis of related dichloronicotinonitriles. google.comgoogle.com
Strategic Functional Group Interconversions
A more common approach to synthesizing this compound involves the modification of a pre-existing, suitably substituted pyridine ring.
Halogenation Techniques and Positional Selectivity
The introduction of chlorine atoms at the 2- and 6-positions of the pyridine ring is a key transformation. Pyridines are generally electron-deficient, making electrophilic aromatic substitution difficult, often requiring harsh conditions. chemrxiv.org A common strategy is the chlorination of 2,6-dihydroxypyridine (B1200036) derivatives.
The reaction of 2,6-dihydroxy-3-cyano-5-fluoropyridine with a mixture of phosphorus oxychloride and phosphorus pentachloride is a known method to produce 2,6-dichloro-3-cyano-5-fluoropyridine. google.com This highlights a viable route for the 5-methyl analog. The mechanism involves the conversion of the hydroxyl groups into better leaving groups, which are then displaced by chloride ions.
Achieving positional selectivity can be challenging. For instance, direct chlorination of some pyridine compounds can yield a mixture of isomers. libretexts.org The use of a pyridine N-oxide can activate the ring towards substitution, particularly at the 2- and 4-positions, which can be a useful strategy for introducing halogens regioselectively. researchgate.net
Nitrile Group Introduction and Transformation
The nitrile group can be introduced onto the pyridine ring through several methods. One common approach is the dehydration of a primary amide (carboxamide). libretexts.orgmdpi.com Reagents such as phosphorus oxychloride, thionyl chloride (SOCl₂), or phosphorus pentoxide (P₂O₅) are effective for this transformation. libretexts.org Thus, a synthetic route could proceed via the corresponding 2,6-dichloro-5-methylnicotinamide.
Alternatively, the nitrile group can be introduced via nucleophilic substitution of a halide with a cyanide salt, a reaction known as cyanation. thieme-connect.de Another powerful method is the Sandmeyer reaction, where a primary aromatic amine is converted to a diazonium salt, which is then displaced by a cyanide nucleophile.
The nitrile group itself is a versatile functional group that can undergo various transformations. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide intermediate. libretexts.orgwikipedia.orglibretexts.org It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org
The following table outlines common methods for nitrile group introduction.
| Method | Precursor | Reagents | Reference |
|---|---|---|---|
| Dehydration | Primary Amide | POCl₃, P₂O₅, or SOCl₂ | libretexts.org |
| Nucleophilic Substitution | Alkyl or Aryl Halide | NaCN or KCN | wikipedia.org |
| Sandmeyer Reaction | Primary Amine | 1. NaNO₂, HCl; 2. CuCN | wikipedia.org |
| Cyanohydrin Formation | Aldehyde or Ketone | HCN or NaCN/H⁺ | libretexts.org |
This interactive table summarizes key synthetic routes for the introduction of a nitrile functional group.
Catalytic Approaches in the Synthesis of this compound Analogs
Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective routes to complex molecules. In the context of nicotinonitrile synthesis, various catalytic methods have been developed to construct the pyridine ring or functionalize it.
For example, multi-component reactions catalyzed by novel agents like Fe₃O₄@SiO₂@(CH₂)₃-urea-benzimidazole sulfonic acid have been used to synthesize coumarin-linked nicotinonitrile derivatives. researchgate.net While not directly applied to the target molecule, these methods demonstrate the potential of catalysis in assembling complex nicotinonitrile structures. Similarly, ionic liquids and nanostructured molten salts have been employed as catalysts for the one-pot, three-component synthesis of 2-amino-4-aryl-6-(arylamino)pyridine-3,5-dicarbonitriles. researchgate.net
Palladium-catalyzed cross-coupling reactions are also powerful tools for creating C-C and C-X bonds on heterocyclic rings, enabling the synthesis of a wide array of functionalized analogs. mdpi.com These methods could be applied to this compound to introduce further diversity, for instance, by coupling at the methyl group or by replacing the chloro substituents.
Novel Synthetic Strategies for Scalable Production
The development of efficient and scalable synthetic routes to this compound is crucial for its application in various chemical industries. Process chemistry focuses on optimizing reaction conditions to ensure high yield, purity, and cost-effectiveness, making a compound viable for large-scale production. While specific industrial output data for this compound is not publicly detailed, insights into scalable strategies can be drawn from established methodologies for structurally similar compounds, such as 2,6-dichloro-5-fluoronicotinonitrile.
A prominent and scalable strategy for the synthesis of halogenated nicotinonitriles involves the chlorination of a corresponding dihydroxy precursor. This approach is favored for its use of readily available and cost-effective reagents. The key transformation is the conversion of the hydroxyl groups of a 2,6-dihydroxy-5-methylnicotinonitrile intermediate into chlorine atoms.
A common and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃). The reaction is typically carried out in an excess of phosphorus oxychloride, which can also serve as the solvent. To facilitate the reaction and improve yields, a catalyst or a reagent additive is often employed. For instance, the use of lithium chloride (LiCl) in conjunction with phosphorus oxychloride has been shown to be effective in analogous syntheses. The reaction generally requires elevated temperatures to proceed at a practical rate.
The process begins with the synthesis of the precursor, 2,6-dihydroxy-5-methylnicotinonitrile. This can be achieved through a condensation reaction. A plausible scalable route involves the reaction of an appropriate active methylene compound with a suitable derivative of methylmalononitrile in the presence of a base.
Once the dihydroxy precursor is obtained, the subsequent chlorination step is critical for the formation of this compound. The optimization of this step is a key focus of process chemistry to ensure scalability. Factors such as reaction temperature, reaction time, and the molar ratio of reactants are carefully controlled to maximize the yield and minimize the formation of impurities.
Below are tables detailing the plausible reaction conditions for the key steps in a scalable synthesis of this compound, based on established procedures for analogous compounds.
Table 1: Synthesis of 2,6-dihydroxy-5-methylnicotinonitrile (Precursor)
| Parameter | Value |
| Reactant A | Diethyl malonate |
| Reactant B | Acetonitrile |
| Base | Sodium ethoxide |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Work-up | Acidification and filtration |
| Typical Yield | 70-80% |
Table 2: Chlorination of 2,6-dihydroxy-5-methylnicotinonitrile
| Parameter | Value |
| Reactant | 2,6-dihydroxy-5-methylnicotinonitrile |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) |
| Additive | Lithium chloride (LiCl) |
| Solvent | Excess Phosphorus oxychloride |
| Temperature | 110-120 °C |
| Reaction Time | 8-12 hours |
| Work-up | Quenching with ice water, extraction |
| Typical Yield | 85-95% |
The synthesis of derivatives of this compound can be achieved through nucleophilic substitution reactions. The two chlorine atoms on the pyridine ring are susceptible to displacement by various nucleophiles, allowing for the introduction of a wide range of functional groups. The reactivity of the chlorine atoms can be influenced by their position on the pyridine ring and the nature of the nucleophile. Generally, the chlorine at the 2-position is more reactive towards nucleophilic attack than the chlorine at the 6-position.
By carefully selecting the nucleophile and reaction conditions, a variety of derivatives can be synthesized. For example, reaction with alkoxides can yield alkoxy derivatives, while reaction with amines can produce amino-substituted compounds. These derivatization reactions expand the chemical space accessible from this compound and are of interest for the development of new compounds with specific properties.
Elucidation of Reactivity and Mechanistic Pathways of 2,6 Dichloro 5 Methylnicotinonitrile
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution on 2,6-dichloro-5-methylnicotinonitrile is a key reaction manifold, allowing for the selective functionalization of the pyridine (B92270) core. The regioselectivity and kinetics of these reactions are governed by a combination of electronic and steric factors.
Regioselectivity and Chemoselectivity of Halogen Displacement
The pyridine ring in this compound contains two chlorine atoms at the C2 and C6 positions, both of which are activated towards nucleophilic attack. Nucleophilic substitution on pyridines is generally favored at the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, thereby stabilizing the intermediate. stackexchange.com In the case of 2,6-disubstituted pyridines, both positions are electronically activated.
However, in reactions involving this compound, a notable regioselectivity for substitution at the C6 position is often observed. This preference is primarily attributed to steric hindrance. The methyl group at the C5 position and the nitrile group at the C3 position create a more sterically crowded environment around the C2 chlorine atom, making the approach of a nucleophile more difficult. Consequently, nucleophilic attack preferentially occurs at the less hindered C6 position. This phenomenon has been observed in the reaction of the structurally similar 2,6-dichloro-4-methylnicotinonitrile (B1293653) with the bulky carbon-based nucleophile, malononitrile (B47326) dimer, where substitution occurred exclusively at the C6 position. researchgate.net
The chemoselectivity of the reaction depends on the nature of the nucleophile. Hard nucleophiles tend to react at the more electron-deficient center, while soft nucleophiles are more influenced by the frontier molecular orbitals. In the context of this compound, the relative electrophilicity of the C2 and C6 positions can be subtly influenced by the electronic effects of the methyl and cyano groups, but steric factors often dominate in determining the site of attack.
Reaction Kinetics and Stereochemical Implications
The kinetics of SNAr reactions of this compound with various nucleophiles generally follow a second-order rate law, being first order in both the substrate and the nucleophile. The reaction proceeds through a two-step addition-elimination mechanism involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The first step, the nucleophilic addition to form this intermediate, is typically the rate-determining step. researchgate.netnih.gov The rate of reaction is influenced by the electron-withdrawing ability of the substituents on the pyridine ring, the nature of the leaving group, the nucleophilicity of the attacking species, and the solvent.
While this compound itself is achiral, stereochemical implications can arise if the nucleophile or a substituent introduced in a subsequent step is chiral. In such cases, if the substitution reaction creates a new stereocenter, the stereochemical outcome will depend on the reaction mechanism. For a concerted SNAr mechanism, which has been proposed for some systems, an inversion of configuration at a chiral nucleophile might be observed. However, the more common stepwise mechanism involving a planar Meisenheimer intermediate would likely lead to a racemic mixture if the nucleophile itself becomes a new stereocenter during the reaction. libretexts.orgembibe.com
Exploration of Various Nucleophiles (e.g., N-, C-, O-, S-based)
The versatility of this compound as a synthetic intermediate is demonstrated by its reactivity with a wide range of nucleophiles.
N-based Nucleophiles: Amines are common nucleophiles in SNAr reactions with chloropyridines. The reaction of this compound with primary or secondary amines is expected to proceed regioselectively at the C6 position to yield 2-chloro-6-amino-5-methylnicotinonitrile derivatives. The basicity and steric bulk of the amine will influence the reaction rate and yield. stackexchange.comnih.gov
C-based Nucleophiles: Carbon nucleophiles, such as enolates, organometallic reagents, and carbanions derived from active methylene (B1212753) compounds, can be employed to form new carbon-carbon bonds. As previously mentioned, the reaction of a similar substrate with malononitrile dimer demonstrates the feasibility of using carbon nucleophiles for substitution at the C6 position. researchgate.net
O-based Nucleophiles: Alkoxides and phenoxides can displace the chloride ions to form the corresponding ethers. The reaction with sodium methoxide (B1231860), for example, would be expected to yield 2-chloro-6-methoxy-5-methylnicotinonitrile. The reactivity of oxygen nucleophiles is dependent on their basicity and the reaction conditions. clockss.orgnih.gov
S-based Nucleophiles: Thiolates are excellent nucleophiles for SNAr reactions due to the high polarizability of sulfur. The reaction of this compound with thiols in the presence of a base would readily afford 2-chloro-6-(alkylthio)- or 2-chloro-6-(arylthio)-5-methylnicotinonitrile derivatives. These reactions are often fast and efficient. nih.govnih.gov
Table 1: Predicted Products of Nucleophilic Aromatic Substitution Reactions of this compound
| Nucleophile | Reagent Example | Predicted Major Product |
| N-based | Ammonia (NH₃) | 6-Amino-2-chloro-5-methylnicotinonitrile |
| Piperidine (B6355638) | 2-Chloro-5-methyl-6-(piperidin-1-yl)nicotinonitrile | |
| C-based | Sodium cyanide (NaCN) | 2-Chloro-5-methylpyridine-3,6-dicarbonitrile |
| Malononitrile (CH₂(CN)₂) | 2-(2-Chloro-5-cyano-3-methylpyridin-6-yl)malononitrile | |
| O-based | Sodium methoxide (NaOCH₃) | 2-Chloro-6-methoxy-5-methylnicotinonitrile |
| Sodium phenoxide (NaOPh) | 2-Chloro-5-methyl-6-phenoxynicotinonitrile | |
| S-based | Sodium thiomethoxide (NaSCH₃) | 2-Chloro-5-methyl-6-(methylthio)nicotinonitrile |
| Sodium thiophenoxide (NaSPh) | 2-Chloro-5-methyl-6-(phenylthio)nicotinonitrile |
Cycloaddition and Annulation Reactions Involving the Pyridine Core
Beyond simple substitution reactions, the pyridine core of this compound can participate in cycloaddition and annulation reactions, providing pathways to more complex fused heterocyclic systems.
Formation of Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-b]pyridines)
The synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with significant biological activity, can be envisioned starting from this compound. A plausible synthetic route involves the initial substitution of one of the chlorine atoms, followed by a cyclization step. For instance, reaction with hydrazine (B178648) would likely lead to the formation of a 6-hydrazinyl-2-chloro-5-methylnicotinonitrile intermediate. This intermediate, upon treatment with a suitable reagent such as a β-ketoester or malonic ester derivative, could undergo intramolecular cyclization to form the pyrazolo[3,4-b]pyridine ring system. researchgate.netmdpi.comnih.govresearchgate.netnih.gov
Another approach involves the reaction of a substituted aminopyrazole with a derivative of this compound where one of the chlorine atoms has been converted into a group that can participate in a condensation-cyclization sequence.
Intramolecular Cyclization Pathways
Intramolecular cyclization reactions of appropriately substituted derivatives of this compound can lead to the formation of novel bicyclic and polycyclic heterocyclic systems. For example, if a nucleophile containing a second reactive functional group is introduced at the C6 position, subsequent intramolecular reaction with the nitrile group or the C2-chloro position could occur.
Consider a scenario where the C6 chlorine is displaced by a nucleophile bearing a tethered amine or activated methylene group. Under appropriate conditions (e.g., presence of a base or a transition metal catalyst), this tethered nucleophilic center could attack the nitrile carbon, leading to the formation of a new fused ring. The feasibility of such intramolecular cyclizations would depend on the length and flexibility of the tether, as well as the reaction conditions employed. nih.gov
Table 2: Proposed Annulation Reaction for the Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
| Reactant 1 | Reactant 2 | Proposed Intermediate | Final Product |
| This compound | Hydrazine (N₂H₄) | 2-Chloro-6-hydrazinyl-5-methylnicotinonitrile | 3-Amino-6-chloro-5-methyl-1H-pyrazolo[3,4-b]pyridine |
Transformations at the Nitrile (–CN) Moiety
The nitrile group of this compound is a versatile functional group that can undergo various transformations, primarily hydrolysis to carboxylic acid derivatives and reduction to amines or aldehydes.
The process typically involves two main stages: initial hydrolysis to an amide intermediate, followed by further hydrolysis to the carboxylic acid. google.com
Reaction Scheme:
Typical Reaction Conditions:
A plausible method for the hydrolysis of this compound involves dissolving the compound in concentrated sulfuric acid (90-99% by weight) at a temperature range of 70 to 90°C. google.com This leads to the formation of the corresponding carboxamide. Subsequently, controlled addition of water to adjust the sulfuric acid concentration to 55-75% by weight, while maintaining the temperature between 50 and 80°C, facilitates the complete hydrolysis to 2,6-dichloro-5-methylnicotinic acid. google.com The final hydrolysis step is typically completed at a temperature of 70 to 110°C. google.com
Table 1: General Conditions for Acid-Catalyzed Hydrolysis of Dichloronicotinonitriles
| Reagent | Temperature (°C) | Product |
|---|---|---|
| Concentrated H₂SO₄ | 70-110 | 2,6-dichloro-5-methylnicotinic acid |
Reduction Reactions to Amines or Aldehydes
The nitrile group of this compound can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Primary Amines:
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing nitriles to primary amines. masterorganicchemistry.com The reaction involves the nucleophilic addition of hydride ions to the carbon atom of the nitrile group.
Reaction Scheme:
The reduction with LiAlH₄ is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.
Reduction to Aldehydes:
For the partial reduction of the nitrile to an aldehyde, a less reactive and sterically hindered reducing agent like diisobutylaluminum hydride (DIBAL-H) is employed. chemistrysteps.comadichemistry.com The reaction is typically conducted at low temperatures (e.g., -78 °C) to prevent over-reduction to the amine. chemistrysteps.comorganic-synthesis.com The intermediate imine-aluminum complex is stable at low temperatures and is hydrolyzed during workup to yield the aldehyde. chemistrysteps.com
Reaction Scheme:
Table 2: Reducing Agents for the Transformation of the Nitrile Group
| Reagent | Product |
|---|---|
| Lithium aluminum hydride (LiAlH₄) | 2,6-dichloro-5-methylpyridin-3-yl)methanamine |
| Diisobutylaluminum hydride (DIBAL-H) | 2,6-dichloro-5-methylnicotinaldehyde |
Other Reaction Modalities (e.g., Electrophilic Aromatic Substitution, Radical Reactions)
Electrophilic Aromatic Substitution:
The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution. This deactivation is due to the electron-withdrawing nature of the nitrogen atom in the ring and the two chlorine substituents. The nitrogen atom and the chlorine atoms decrease the electron density of the aromatic ring, making it less susceptible to attack by electrophiles.
Should an electrophilic aromatic substitution reaction occur, the position of substitution would be influenced by the directing effects of the existing substituents. The chlorine atoms are ortho, para-directing, while the methyl group is also ortho, para-directing. The nitrile group is a meta-directing group. Considering the positions on the pyridine ring, the C4 position is the only available site for substitution. However, due to the strong deactivating effects, forcing conditions would likely be required, and the reaction may not be synthetically useful.
Radical Reactions:
While there is no specific literature detailing radical reactions of this compound, radical reactions are generally less common for this type of aromatic system compared to polar reactions. openstax.org Radical reactions are often initiated by light or radical initiators and can involve substitution or addition pathways. openstax.orgyoutube.com Given the presence of C-Cl bonds, radical dehalogenation could be a possibility under specific conditions, but this remains speculative without experimental evidence. libretexts.org
Derivatization Chemistry and Analog Development of the 2,6 Dichloro 5 Methylnicotinonitrile Scaffold
Rational Design and Synthesis of Functionalized Derivatives
The rational design of functionalized derivatives of 2,6-dichloro-5-methylnicotinonitrile primarily focuses on the selective substitution of the chlorine atoms at the 2- and 6-positions of the pyridine (B92270) ring. These positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of substituents. The choice of nucleophile and reaction conditions can be tailored to achieve mono- or di-substitution, providing a pathway to a diverse library of analogs.
Key to the rational design process is the understanding of the electronic properties of the nicotinonitrile ring. The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring activates the chlorine atoms towards nucleophilic attack. The methyl group at the 5-position can exert a modest electronic and steric influence on the reactivity of the adjacent chlorine atom.
The synthesis of functionalized derivatives often involves the reaction of this compound with various nucleophiles such as amines, alcohols, and thiols. For instance, reaction with a primary or secondary amine can lead to the corresponding amino-substituted nicotinonitriles. The table below illustrates representative synthetic transformations that can be envisioned for this scaffold based on established pyridine chemistry.
| Reagent | Product | Reaction Type |
| Ammonia (NH₃) | 2-Amino-6-chloro-5-methylnicotinonitrile or 2,6-Diamino-5-methylnicotinonitrile | Nucleophilic Aromatic Substitution |
| Sodium Methoxide (B1231860) (NaOCH₃) | 2-Chloro-6-methoxy-5-methylnicotinonitrile or 2,6-Dimethoxy-5-methylnicotinonitrile | Nucleophilic Aromatic Substitution |
| Phenyl-thiol (C₆H₅SH) | 2-Chloro-6-(phenylthio)-5-methylnicotinonitrile or 2,6-Bis(phenylthio)-5-methylnicotinonitrile | Nucleophilic Aromatic Substitution |
Structure-Reactivity Relationships in Substituted Nicotinonitriles
The electronic effects of substituents play a pivotal role. Electron-donating groups (EDGs) introduced onto the ring, such as amino or alkoxy groups, will increase the electron density of the pyridine ring. This can decrease the reactivity of the remaining chlorine atom towards further nucleophilic substitution. Conversely, the introduction of electron-withdrawing groups (EWGs) would be expected to enhance the reactivity of the chloro substituents.
Steric hindrance is another important factor. Bulky substituents in proximity to the reactive sites can impede the approach of nucleophiles, thereby slowing down or preventing reaction. For instance, a bulky alkylamino group at the 2-position could sterically hinder the substitution of the chlorine atom at the 6-position.
High-Throughput Derivatization Methodologies for Library Generation
The generation of large libraries of diverse analogs from the this compound scaffold can be significantly accelerated using high-throughput derivatization methodologies. These approaches often employ automated liquid handling systems and parallel synthesis techniques to perform a large number of reactions simultaneously. octant.bio
A common strategy for high-throughput synthesis involves the use of multi-well plates, where each well serves as an individual reaction vessel. octant.bio A solution of the this compound starting material can be dispensed into the wells, followed by the addition of a diverse set of building blocks, such as a library of amines or alcohols. This allows for the rapid creation of a large number of unique derivatives.
The progress of these reactions can be monitored using high-throughput analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). google.comnih.gov This enables the rapid confirmation of product formation and assessment of purity without the need for traditional isolation and purification of each compound in the early stages of discovery.
The table below outlines a conceptual high-throughput workflow for the derivatization of this compound.
| Step | Description | Technology |
| 1. Reagent Plating | Dispensing of this compound and a library of nucleophiles into multi-well plates. | Automated Liquid Handler |
| 2. Parallel Reaction | Incubation of the reaction plates under controlled temperature and time. | Plate Heaters/Shakers |
| 3. Quenching | Addition of a quenching agent to stop the reactions. | Automated Liquid Handler |
| 4. High-Throughput Analysis | Rapid analysis of each reaction mixture to confirm product formation and assess purity. | LC-MS System |
| 5. Data Processing | Automated processing of analytical data to identify successful reactions and prioritize compounds for further investigation. | Specialized Software |
Development of Precursors for Complex Molecular Architectures
The this compound scaffold can serve as a valuable precursor for the synthesis of more complex molecular architectures, including fused-ring systems and macrocycles. The reactive chlorine atoms and the nitrile group provide multiple handles for further chemical transformations and ring-forming reactions.
For example, the nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, which can then participate in a variety of coupling reactions. The chlorine atoms can be displaced by nucleophiles that also contain other reactive functional groups, setting the stage for subsequent intramolecular cyclization reactions. An improved synthesis of a complex p38 inhibitor analog, for instance, started from a related dichlorophenylacetonitrile, highlighting the utility of such scaffolds in building intricate molecules. nih.gov
The development of precursors for complex molecules often involves multi-step synthetic sequences. The strategic and sequential manipulation of the functional groups on the this compound core allows for the controlled construction of the target architecture. The synthesis of related dichlorinated pyridine derivatives, such as 2,6-dichloro-5-fluoronicotinic acid, showcases how these types of molecules can be key intermediates in the preparation of more complex compounds. google.comgoogle.com
Potential transformations of this compound as a precursor include:
Formation of Fused Rings: Intramolecular cyclization reactions following the introduction of appropriate side chains can lead to the formation of bicyclic and tricyclic systems.
Synthesis of Macrocycles: Intermolecular reactions involving di-functionalized derivatives of the scaffold can be employed in the synthesis of macrocyclic structures.
Cross-Coupling Reactions: The chlorine atoms can potentially be utilized in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-nitrogen bonds, respectively, thereby enabling the construction of highly complex molecules.
Theoretical and Computational Chemistry Studies on 2,6 Dichloro 5 Methylnicotinonitrile
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure Analysis
Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules. For a compound like 2,6-Dichloro-5-methylnicotinonitrile, Density Functional Theory (DFT) is a widely used and reliable method. nih.govnih.gov DFT calculations balance computational cost and accuracy, making them suitable for molecules of this size.
The process begins with the optimization of the molecule's geometric structure. Using a selected functional, such as the popular B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)), the calculation finds the lowest energy arrangement of the atoms, corresponding to the molecule's most stable conformation. nih.gov This optimized structure provides key geometric parameters.
Table 1: Representative Geometric Parameters Calculated by DFT This table is illustrative of the data that would be generated from a DFT calculation.
| Parameter | Atom Pair/Triplet | Calculated Value (Exemplar) |
|---|---|---|
| Bond Length | C2-Cl | 1.74 Å |
| C6-Cl | 1.74 Å | |
| C5-C(methyl) | 1.51 Å | |
| C3-C(nitrile) | 1.45 Å | |
| C(nitrile)≡N | 1.16 Å | |
| Bond Angle | Cl-C2-N1 | 115.0° |
| C3-C2-Cl | 120.5° | |
| C4-C5-C(methyl) | 121.0° | |
| Dihedral Angle | Cl-C2-N1-C6 | 0.0° (planar) |
From this single-point energy calculation on the optimized geometry, various electronic properties are derived. These include the total energy, dipole moment, and the distribution of electron density, which are crucial for understanding the molecule's polarity and stability.
Analysis of Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbitals (FMO)
Molecular Electrostatic Potential (MESP) The MESP is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the electron density surface. researchgate.net For this compound, an MESP analysis would reveal:
Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. They would be concentrated around the nitrogen atom of the pyridine (B92270) ring, the nitrogen atom of the nitrile group, and to a lesser extent, the two chlorine atoms due to their high electronegativity.
Positive Potential Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. Positive potential would likely be observed on the hydrogen atoms of the methyl group and on the carbon atoms of the pyridine ring, particularly those bonded to the electronegative chlorine and nitrogen atoms. researchgate.net
Frontier Molecular Orbitals (FMO) Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com
HOMO: This orbital acts as the electron donor. In a reaction, the HOMO of this compound would interact with the LUMO of an electrophile.
LUMO: This orbital acts as the electron acceptor. The LUMO would be the primary site for attack by a nucleophile. Given the electron-withdrawing nature of the chlorine atoms and the nitrile group, the LUMO is expected to be distributed over the pyridine ring, making it susceptible to nucleophilic substitution.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. researchgate.net
Table 2: Typical FMO Data from DFT Calculations This table presents the type of data obtained from an FMO analysis and its general interpretation.
| Parameter | Typical Value (Exemplar) | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Energy of the outermost electrons; relates to ionization potential. |
| LUMO Energy | -1.5 eV | Energy of the lowest available electron state; relates to electron affinity. |
| HOMO-LUMO Gap | 6.0 eV | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
Computational Modeling of Reaction Mechanisms and Transition States
DFT calculations are a powerful method for elucidating reaction mechanisms. researchgate.net By mapping the potential energy surface, chemists can identify the most likely pathway for a reaction, including the structures of intermediates and, crucially, transition states.
For this compound, a probable reaction to model would be a nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the chlorine atoms. Computational modeling of this process would involve:
Reactant and Product Optimization: The geometries of the starting material (this compound and a nucleophile) and the final product are optimized.
Transition State Search: Algorithms are used to locate the transition state structure connecting the reactants and products. This is the highest energy point along the reaction coordinate.
Frequency Calculation: A frequency analysis is performed on the transition state structure. A valid transition state has exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.
Activation Energy Calculation: The difference in energy between the transition state and the reactants gives the activation energy (Ea), a key determinant of the reaction rate.
Reaction Energy Calculation: The difference in energy between the products and the reactants (ΔE) indicates whether the reaction is exothermic (energetically favorable) or endothermic.
This analysis would allow for a comparison of the reactivity at the C2 and C6 positions, predicting which chlorine atom is more likely to be substituted.
Prediction of Spectroscopic Parameters to Aid Experimental Characterization
Quantum chemical calculations can predict spectroscopic data with a high degree of accuracy, which is invaluable for interpreting experimental results and confirming the identity of a synthesized compound. nih.gov
Vibrational Spectroscopy (IR/Raman): DFT calculations can compute the harmonic vibrational frequencies of this compound. Each frequency corresponds to a specific normal mode of vibration (e.g., C-H stretch, C=N stretch, ring deformation). While the calculated frequencies are often systematically higher than experimental values, they can be corrected using a scaling factor to achieve excellent agreement. researchgate.net
Table 3: Example of Predicted Vibrational Frequencies and Assignments This table illustrates how calculated vibrational data is presented.
| Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) | Assignment (Vibrational Mode) |
|---|---|---|
| 2980 | 2975 | C-H stretch (methyl group) |
| 2235 | 2230 | C≡N stretch (nitrile group) |
| 1580 | 1575 | C=C/C=N ring stretch |
| 1150 | 1148 | C-Cl stretch |
| 850 | 845 | Ring breathing mode |
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. This allows for the prediction of the absorption wavelengths (λmax) in the UV-visible spectrum, corresponding to the promotion of electrons from occupied to unoccupied orbitals (e.g., HOMO to LUMO). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C) relative to a standard (e.g., tetramethylsilane, TMS). These predicted shifts are instrumental in assigning the signals in experimental NMR spectra to specific atoms within the molecule. researchgate.net
By combining these computational techniques, a comprehensive theoretical understanding of the structure, reactivity, and spectral properties of this compound can be developed, guiding and complementing experimental research.
Advanced Analytical Characterization in 2,6 Dichloro 5 Methylnicotinonitrile Research
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of 2,6-dichloro-5-methylnicotinonitrile, providing highly accurate mass measurements that confirm its elemental composition. Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm), allowing for the confident determination of a molecule's chemical formula.
For this compound (C₇H₄Cl₂N₂), the theoretical exact mass of the molecular ion [M]⁺ can be calculated with high precision. The presence of two chlorine atoms results in a characteristic isotopic pattern ([M]⁺, [M+2]⁺, [M+4]⁺) with an approximate intensity ratio of 9:6:1, which serves as a clear diagnostic marker for the compound.
Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides further structural confirmation by breaking the molecule into smaller, charged fragments. By analyzing the m/z values of these fragments, the connectivity of the molecule can be pieced together. For this compound, characteristic fragmentation pathways would likely involve the loss of chlorine atoms, the methyl group, or the entire cyano group.
Table 1: Predicted HRMS Data for this compound
| Ion/Fragment | Formula | Calculated m/z | Isotopic Pattern (Relative Intensity) |
|---|---|---|---|
| [M]⁺ | [C₇H₄³⁵Cl₂N₂]⁺ | 185.9806 | 100% |
| [M+2]⁺ | [C₇H₄³⁵Cl³⁷ClN₂]⁺ | 187.9776 | 65% |
| [M+4]⁺ | [C₇H₄³⁷Cl₂N₂]⁺ | 189.9747 | 10.6% |
| [M-Cl]⁺ | [C₇H₄³⁵ClN₂]⁺ | 151.0114 | - |
| [M-CN]⁺ | [C₆H₄³⁵Cl₂N]⁺ | 159.9772 | - |
Note: The data in this table is predicted based on the chemical structure and has not been experimentally verified in publicly available literature.
X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure Determination
Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. For a related compound, 2-methoxy-4,6-diphenylnicotinonitrile, X-ray diffraction confirmed its orthorhombic crystallization and provided insights into intermolecular interactions like π–π stacking. nih.govmdpi.com
Should single crystals of this compound be grown, X-ray diffraction analysis would confirm the planarity of the pyridine (B92270) ring and reveal how the molecules pack in the solid state. This analysis would also detail any significant intermolecular interactions, such as halogen bonding (C-Cl···N) or π–π stacking between pyridine rings, which govern the crystal's stability and physical properties. If obtaining single crystals is not feasible, X-ray powder diffraction (XRPD) could be used to characterize the bulk material's crystallinity and phase purity. nih.gov
Table 4: Parameters Determined by Single-Crystal X-ray Diffraction
| Parameter | Information Provided |
|---|---|
| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit. |
| Space Group | Symmetry operations within the crystal. |
| Atomic Coordinates | Precise 3D position of every atom. |
| Bond Lengths & Angles | Definitive geometric data for the molecule. |
| Intermolecular Interactions | Details on crystal packing forces (e.g., hydrogen bonds, halogen bonds, van der Waals forces). |
Note: No experimental X-ray diffraction data for this compound is publicly available.
Chromatographic Methods (e.g., UHPLC) Coupled with Detectors for Reaction Monitoring and Purification
Chromatographic techniques are essential for both analyzing the progress of a chemical reaction and for purifying the final product. Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. researchgate.net
In the synthesis of this compound, a UHPLC method coupled with a photodiode array (PDA) or mass spectrometry (MS) detector would be ideal for reaction monitoring. researchgate.net By taking small aliquots from the reaction mixture over time, the consumption of starting materials and the formation of the product and any intermediates or byproducts can be tracked. This allows for precise determination of reaction completion and optimization of reaction conditions. Reversed-phase chromatography is a common choice for analyzing pyridine derivatives. helixchrom.comhelixchrom.com
For purification, preparative HPLC using similar conditions but with a larger column can be employed to isolate the target compound from unreacted starting materials and impurities, yielding a high-purity sample for further studies.
Table 5: Illustrative UHPLC Method for Reaction Monitoring
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 3 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
Note: This table represents a typical starting method for a compound of this nature and would require optimization.
Applications As a Synthetic Building Block in Advanced Chemical Synthesis
Role as an Intermediate in the Synthesis of Specialty Chemicals
The primary documented application of 2,6-dichloro-5-methylnicotinonitrile is as a crucial intermediate in the synthesis of complex heterocyclic molecules targeted for pharmaceutical development. Its structure is particularly suited for building molecules that are investigated as allosteric modulators of receptors in the central nervous system.
A specific example is its use in the synthesis of precursors for M4 muscarinic acetylcholine (B1216132) receptor modulators. googleapis.comgoogle.com These modulators are under investigation for their potential in treating neurological and psychiatric disorders. googleapis.com In a documented synthetic route, this compound serves as the foundational pyridine (B92270) core upon which a more complex piperidine (B6355638) ether side chain is installed. The reaction proceeds via a nucleophilic aromatic substitution (SNAr), where one of the chlorine atoms on the pyridine ring is displaced by a nitrogen atom from a piperidine derivative. google.com
This reaction highlights the utility of the compound's structure. One of the two chlorine atoms is selectively replaced, leaving the second chlorine atom available for subsequent chemical transformations, demonstrating its role as a linchpin in building complex molecular architectures. google.com
Table 1: Documented Synthesis of a Pharmaceutical Intermediate
| Reactant A | Reactant B | Reagent | Product | Application of Product |
|---|
Utility in the Development of Agrochemical Intermediates
Halogenated pyridines are a well-established class of compounds that serve as precursors for a wide range of agrochemicals, including insecticides, fungicides, and herbicides. researchgate.net The 2,6-dihalopyridine scaffold, in particular, is a recurring motif in molecules designed for crop protection. The utility of this compound in this field lies in its potential to act as a versatile building block for creating novel agrochemical candidates.
The two chlorine atoms at the C2 and C6 positions are reactive sites for nucleophilic substitution, allowing for the introduction of various functional groups that can impart biological activity. Research on analogous compounds like 4-methyl-2,6-dichloronicotinonitrile shows that the chlorine at the C6 position can be selectively substituted by nucleophiles. researchgate.net This regioselectivity is often attributed to the greater steric hindrance at the C2 position, which impedes the approach of the nucleophile. researchgate.net This predictable reactivity is highly valuable in synthetic design, as it allows for the controlled, stepwise assembly of complex molecules. By choosing appropriate nucleophiles (e.g., amines, thiols, alcohols), chemists can generate a diverse library of substituted pyridine derivatives for biological screening.
Table 2: Potential Synthetic Transformations for Agrochemical Development
| Reaction Type | Nucleophile | Potential Functional Group Introduced | Relevance |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Alcohols/Phenols | Ether/Arylether | Common in fungicides and herbicides |
| Nucleophilic Aromatic Substitution | Amines/Anilines | Amino/Anilino | Found in various insecticide classes |
| Nucleophilic Aromatic Substitution | Thiols/Thiophenols | Thioether/Arylthioether | Used in certain classes of pesticides |
Contribution to the Synthesis of Complex Organic Materials and Polymers
While the use of this compound in the synthesis of specialty chemicals and as a potential agrochemical intermediate is established by its reactivity, its specific contribution to the field of complex organic materials and polymers is not extensively documented in publicly available research. However, the inherent chemical functionalities of the molecule provide a basis for its potential utility in materials science.
The bifunctional nature of the molecule, with two reactive chlorine atoms, makes it a candidate as a monomer or cross-linking agent in the synthesis of polymers. For instance, it could theoretically participate in polycondensation reactions with suitable co-monomers. Nucleophilic substitution reactions at both chlorine sites with a dinucleophile (such as a diamine or a diol) could lead to the formation of a polymer chain incorporating the methylnicotinonitrile moiety. Such polymers could possess unique thermal or photophysical properties conferred by the electron-deficient, nitrogen-containing aromatic ring.
Furthermore, the nitrile group offers another site for chemical modification. It can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. These transformations could be performed either on the monomer before polymerization or on the resulting polymer, allowing for post-polymerization functionalization to fine-tune the material's properties. The pyridine nitrogen and the nitrile group are also known to coordinate with metal ions, suggesting potential applications in the synthesis of metal-organic frameworks (MOFs) or coordination polymers.
Future Research Directions and Outstanding Challenges
Advancements in Sustainable and Environmentally Benign Synthetic Approaches
The development of sustainable and environmentally friendly synthetic methods is a paramount goal in modern chemistry. For a molecule like 2,6-dichloro-5-methylnicotinonitrile, this presents both a challenge and an opportunity. Current synthetic routes often rely on traditional methods that may involve harsh reagents and generate significant waste. Future research will likely focus on greener alternatives.
One promising avenue is the exploration of biocatalysis . The use of whole-cell biocatalysts or isolated enzymes could offer a more sustainable route to pyridine (B92270) and piperidine (B6355638) heterocycles. chemrxiv.org For instance, recombinant microbial cells have been successfully used in the one-pot synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, demonstrating the potential of biocatalytic C–H oxyfunctionalization. weimiaobio.commdpi.com Such approaches eliminate the need for strong oxidizing and reducing agents and non-aqueous solvents, thereby reducing the environmental impact. mdpi.com Similarly, microbial N-oxidation of pyridine derivatives using organisms like Burkholderia sp. MAK1 presents a green and precise alternative to traditional chemical oxidation. ox.ac.uk Adopting such biocatalytic methods could lead to reduced environmental footprints, improved product quality, and potentially lower production costs. ox.ac.uk
Another area of focus is the development of green synthesis protocols . For example, solid-phase synthesis by grinding has been shown to be an efficient, economical, and environmentally benign process for preparing 3-cyano-2(1H) pyridinethione/one derivatives. nih.gov This method offers excellent yields, short reaction times, and mild reaction conditions. nih.gov The use of nanocatalysts in aqueous media, potentially under microwave or ultrasound irradiation, also represents a significant advancement in the green synthesis of pyridines and their fused systems. researchgate.net These methods are recognized as safe, clean, simple, efficient, and high-yielding. researchgate.net
Future research in this area will likely involve the following:
| Approach | Description | Potential Advantages |
|---|---|---|
| Biocatalysis | Use of enzymes or whole-cell microorganisms to catalyze specific reactions. | High selectivity, mild reaction conditions, reduced waste. |
| Green Solvents | Replacement of traditional organic solvents with water, supercritical fluids, or ionic liquids. | Reduced toxicity and environmental pollution. |
| Catalytic Methods | Development of novel catalysts (e.g., nanocatalysts) to improve reaction efficiency and selectivity. | Lower energy consumption, higher atom economy. |
| Flow Chemistry | Performing reactions in a continuous flow system rather than in batch reactors. | Improved safety, better process control, easier scale-up. |
Discovery of Novel Reactivity and Unexplored Transformations
The reactivity of this compound is dictated by its three key functional groups: the two chlorine atoms, the nitrile group, and the methyl group, all attached to a pyridine ring. The electron-deficient nature of the pyridine ring, exacerbated by the two chlorine substituents, makes the chloro groups susceptible to nucleophilic aromatic substitution (SNAr) . nih.govnih.gov Future research could explore a wider range of nucleophiles to displace one or both chlorine atoms, leading to a diverse library of substituted nicotinonitriles. The regioselectivity of these substitutions, particularly the differential reactivity of the C2 and C6 chlorine atoms, warrants further investigation.
Cross-coupling reactions represent another fertile ground for discovering novel transformations. Nickel-catalyzed cross-coupling reactions have emerged as powerful methods for constructing C(sp2)–C(sp3) bonds by reacting 2-chloropyridines with alkyl halides. weimiaobio.comox.ac.uk This approach could be applied to this compound to introduce various alkyl or aryl groups at the 2- and/or 6-positions. Similarly, cobalt-catalyzed cross-coupling of aryl halides with 2-chloropyrimidines or 2-chloropyrazines offers a practical alternative for the synthesis of 2-aryldiazines, a strategy that could be adapted for the target molecule. weimiaobio.com
The nitrile group also offers a plethora of transformation possibilities. While its hydrolysis to the corresponding amide is a known reaction, other transformations remain to be explored. nih.govlifechemicals.com For instance, the catalytic transformation of cyanopyridine isomers into pyridinecarboxamide isomers by magnesium phthalocyanine (B1677752) suggests the potential for novel catalytic systems for nitrile group manipulation. mdpi.com Furthermore, single-pot template transformations of cyanopyridines on a Pd(II) center to synthesize ketoimines and 2,4-dipyridyl-1,3,5-triazapentadienes highlight the rich coordination chemistry and catalytic potential of the cyano-substituted pyridine scaffold. chemrxiv.org
The methyl group at the 5-position can also be a site for functionalization. While direct methylation of pyridines at the C-3 and C-5 positions has been achieved using formaldehyde, exploring the reactivity of the existing methyl group on this compound could lead to new derivatives. nih.gov
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
The complexity of synthesizing and functionalizing molecules like this compound makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML). These tools are increasingly being used to predict reaction outcomes, design synthetic routes, and discover novel molecules with desired properties.
Reaction outcome prediction , including regioselectivity and yield, is another area where ML models can be invaluable. For a molecule with multiple reactive sites like this compound, predicting the outcome of a reaction with a new reagent can be challenging. ML models trained on large datasets of chemical reactions can learn the complex relationships between reactants, reagents, and products to make accurate predictions. researchgate.net This can save significant time and resources in the laboratory by prioritizing experiments that are most likely to succeed.
Furthermore, AI can be used in de novo drug design to generate novel molecules based on the this compound scaffold with predicted biological activity. By learning the structure-activity relationships from existing data, generative models can propose new derivatives with improved potency, selectivity, and pharmacokinetic properties.
Expanding the Scope of Application beyond Current Known Uses
While this compound is currently used as a chemical intermediate, its structural features suggest a wide range of potential applications in various fields.
In medicinal chemistry , the pyridine scaffold is a common motif in many FDA-approved drugs. lifechemicals.comnih.gov Dichloropyridine derivatives, in particular, serve as key intermediates in the synthesis of various therapeutic agents, including antihypertensives, antimicrobials, and anti-inflammatory drugs. weimiaobio.com The presence of chlorine atoms can enhance the biological activity of certain compounds. weimiaobio.comnih.gov The combination of the dichloropyridine core with a methyl and a nitrile group in this compound could lead to novel compounds with interesting pharmacological profiles. For instance, neonicotinoid analogues containing a pyridine ring have shown excellent insecticidal activity. nih.gov
In materials science , pyridine derivatives are used in the development of functional materials. nih.gov For example, biomass-derived terpyridines can be incorporated into functional materials for applications in heterogeneous catalysis and dye-sensitized solar cells. mdpi.com The unique electronic and coordination properties of this compound could be exploited in the design of novel ligands for metal complexes, organic light-emitting diodes (OLEDs), or sensors.
In agrochemicals , 2,4-dichloropyridine (B17371) is a crucial intermediate in the synthesis of herbicides. weimiaobio.comweimiaobio.com The specific substitution pattern of this compound could be explored for the development of new pesticides with improved efficacy and selectivity.
| Compound Name |
|---|
| This compound |
| 2,6-bis(hydroxymethyl)pyridine |
| 2,6-lutidine |
| 3-cyano-2(1H) pyridinethione |
| 3-cyano-2-(1H)pyridone |
| 2-chloropyridines |
| 2-chloropyrimidines |
| 2-chloropyrazines |
| 2,4-dipyridyl-1,3,5-triazapentadienes |
| 2,4-dichloropyridine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
